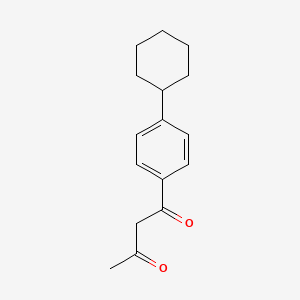
1-(4-Cyclohexylphenyl)butane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-Cyclohexylphenyl)butane-1,3-dione” is a chemical compound with the formula C16H20O2 . It is used in scientific research and has diverse applications, such as in catalysts, organic synthesis, and drug discovery.
Molecular Structure Analysis
The molecular structure of “this compound” consists of 16 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . The exact structure would require further analysis using techniques such as NMR, HPLC, LC-MS, UPLC, etc .Applications De Recherche Scientifique
Synthesis and Biological Activity
Cyclohexane-1,3-dione derivatives have been extensively explored for their potential in synthesizing bioactive molecules. For example, derivatives of cyclohexane-1,3-dione have been used as templates to develop new anticancer compounds through various ring modification reactions. These modifications have led to the synthesis of compounds with significant cytotoxicity against human cancer cell lines, highlighting the potential of these derivatives in medicinal chemistry (Shaaban, Kamel, & Milad, 2014).
Material Science Applications
In the realm of material science, cyclohexane-1,3-dione derivatives have been utilized in developing copper-selective poly(vinyl chloride) (PVC) membrane electrodes. These electrodes demonstrate excellent selectivity and stability, indicating the utility of cyclohexane-1,3-dione derivatives in creating sensitive and durable sensors for metal ions (Kopylovich, Mahmudov, & Pombeiro, 2011).
Organic Synthesis and Chemistry
Cyclohexane-1,3-dione and its derivatives serve as versatile precursors for synthesizing a wide array of synthetically significant compounds, including natural products and various heterocycles. Their chemical structure allows for diverse biological activities, such as anti-bacterial, anti-inflammatory, and anti-tumor properties, showcasing their importance in synthetic and medicinal chemistry (Sharma, Kumar, & Das, 2021).
Propriétés
IUPAC Name |
1-(4-cyclohexylphenyl)butane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O2/c1-12(17)11-16(18)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVRBWSTENVTPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC=C(C=C1)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2887330.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2887331.png)
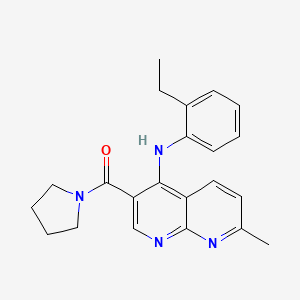
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-fluorobenzamide](/img/structure/B2887337.png)



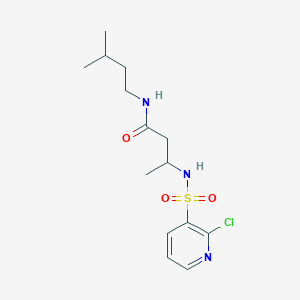

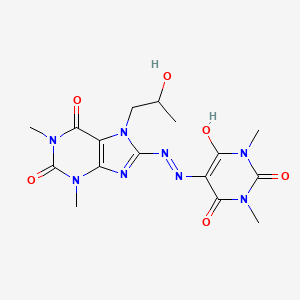
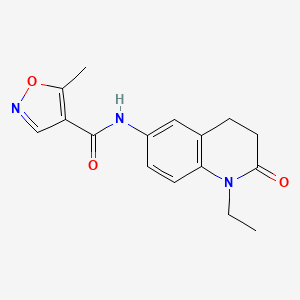

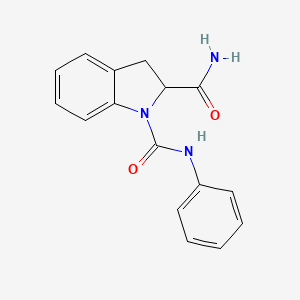
![3-[[1-(4-Methylphenyl)-5-methyl-1H-1,2,3-triazole-4-ylcarbonyl]amino]tetrahydrothiophene 1,1-dioxide](/img/structure/B2887353.png)
